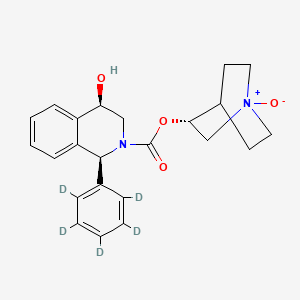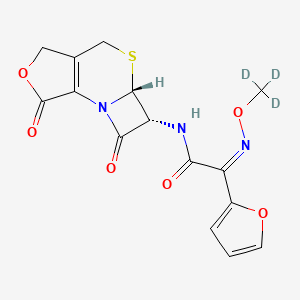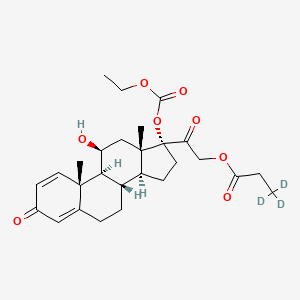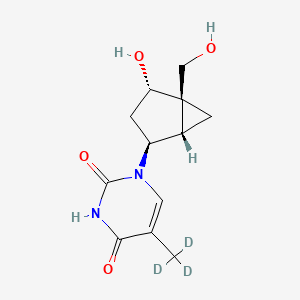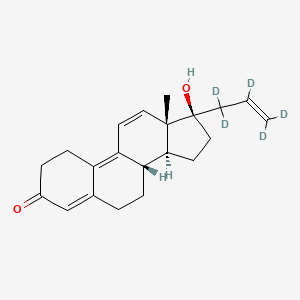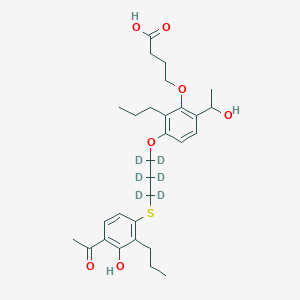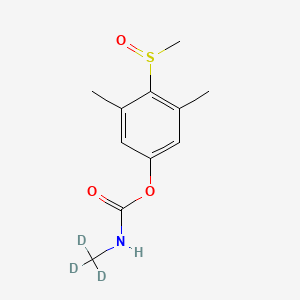
TCO-PEG3-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It consists of a trans-cyclooctene moiety conjugated to a polyethylene glycol linker and an alcohol terminus, providing enhanced water solubility and reduced immunogenicity . This compound is commonly used in Click Chemistry reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-alcohol typically involves the conjugation of trans-cyclooctene with a polyethylene glycol linker and an alcohol group. The process begins with the preparation of trans-cyclooctene, which is then reacted with a polyethylene glycol derivative containing a terminal alcohol group. The reaction conditions often involve the use of organic solvents such as dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide . The reaction is carried out under mild conditions to ensure the stability of the trans-cyclooctene moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-alcohol undergoes various types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction involves the cycloaddition of trans-cyclooctene with tetrazine-containing molecules to form a stable dihydropyridazine linkage.
Substitution Reactions: The hydroxyl group of this compound can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Tetrazine: Used in inverse electron demand Diels-Alder reactions with this compound.
Electrophiles: Used in substitution reactions with the hydroxyl group of this compound.
Major Products Formed
Dihydropyridazine Linkage: Formed from the reaction of this compound with tetrazine.
Substituted Derivatives: Formed from substitution reactions involving the hydroxyl group.
Scientific Research Applications
TCO-PEG3-alcohol has a wide range of scientific research applications, including:
Mechanism of Action
TCO-PEG3-alcohol exerts its effects through the inverse electron demand Diels-Alder reaction, where the trans-cyclooctene moiety reacts with tetrazine-containing molecules to form a stable dihydropyridazine linkage . This reaction is highly selective and occurs under mild conditions, making it suitable for use in complex biological environments. The polyethylene glycol linker enhances the solubility and reduces the immunogenicity of the compound, allowing for efficient delivery and targeting within cells .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-alcohol: Similar to TCO-PEG3-alcohol but with a longer polyethylene glycol linker, providing increased solubility and flexibility.
TCO-PEG2-alcohol: Similar to this compound but with a shorter polyethylene glycol linker, offering reduced steric hindrance.
TCO-PEG3-maleimide: Contains a maleimide group instead of an alcohol group, allowing for different types of conjugation reactions.
Uniqueness
This compound is unique due to its balanced properties of solubility, biocompatibility, and reactivity. The three-unit polyethylene glycol linker provides an optimal balance between flexibility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C17H31NO6 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H31NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16,19H,3-15H2,(H,18,20)/b2-1+/t16-/m1/s1 |
InChI Key |
ZOEYSGPCGAYWME-XGBNDESESA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCO |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


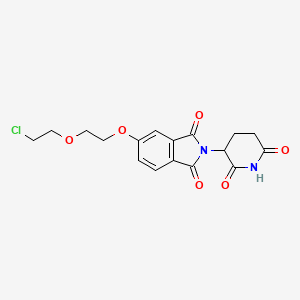

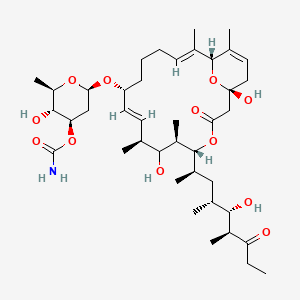
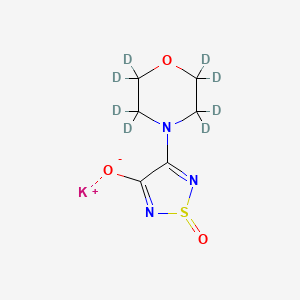
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
